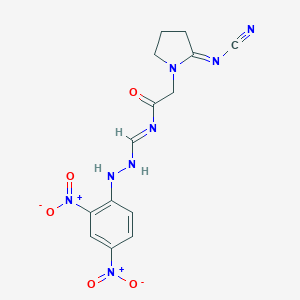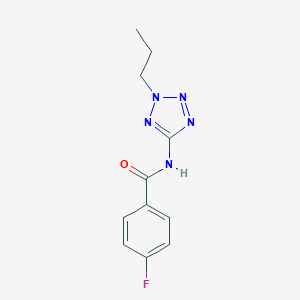
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dinitrophenyl hydrazine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyanoiminopyrrolidine with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dinitrophenyl hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine involves its interaction with specific molecular targets. The cyano group and dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A potent dipeptidyl peptidase IV inhibitor with antihyperglycemic properties.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine:
Uniqueness
What sets N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a versatile tool in scientific research and industrial applications.
Propiedades
Número CAS |
159383-33-2 |
|---|---|
Fórmula molecular |
C14H14N8O5 |
Peso molecular |
374.31 g/mol |
Nombre IUPAC |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C14H14N8O5/c15-8-16-13-2-1-5-20(13)7-14(23)17-9-18-19-11-4-3-10(21(24)25)6-12(11)22(26)27/h3-4,6,9,19H,1-2,5,7H2,(H,17,18,23) |
Clave InChI |
GCPGMBXSTCXMPZ-UHFFFAOYSA-N |
SMILES |
C1CC(=NC#N)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérico |
C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)






